molecular formula C8H11NO3S B1426558 4-(Methoxymethyl)benzene-1-sulfonamide CAS No. 1426229-01-7

4-(Methoxymethyl)benzene-1-sulfonamide

Cat. No. B1426558
M. Wt: 201.25 g/mol
InChI Key: MRIGYPXUXUWBPQ-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)benzene-1-sulfonamide is a chemical compound with the formula C8H11NO3S and a molecular weight of 201.24 g/mol . It is also known by its IUPAC name, 4-(methoxymethyl)benzenesulfonamide .


Molecular Structure Analysis

The molecular structure of 4-(Methoxymethyl)benzene-1-sulfonamide consists of a benzene ring substituted with a methoxymethyl group and a sulfonamide group . The InChI code for this compound is 1S/C8H11NO3S/c1-12-6-7-2-4-8(5-3-7)13(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) .


Chemical Reactions Analysis

Sulfonamides, including 4-(Methoxymethyl)benzene-1-sulfonamide, can participate in a variety of chemical reactions. They are often used as antimicrobial drugs, where they inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA) for incorporation into the folic acid molecule .


Physical And Chemical Properties Analysis

4-(Methoxymethyl)benzene-1-sulfonamide is a powder at room temperature . It has a molecular weight of 201.24 g/mol and a molecular formula of C8H11NO3S .

Scientific Research Applications

Cytotoxicity and Carbonic Anhydrase Inhibition

Polymethoxylated-pyrazoline benzene sulfonamides, including 4-(Methoxymethyl)benzene-1-sulfonamide derivatives, have been investigated for their cytotoxic activities on tumor and non-tumor cell lines. They also exhibit inhibitory effects on carbonic anhydrase isoenzymes, showing potential as leads in cancer research (Kucukoglu et al., 2016).

Anticancer and Antioxidant Effects

Benzene sulfonamide derivatives, including 4-(Methoxymethyl)benzene-1-sulfonamide, show promise as anticancer agents. In a study, derivatives demonstrated significant effects against MCF-7 breast carcinoma cell lines, although exhibiting lower antioxidant activities (Mohamed et al., 2022).

Molecular Structure Analysis

The molecular geometry and vibrational frequencies of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, a related compound, were studied, providing insights into the stability and charge transfer within the molecule (Sarojini et al., 2012).

Anticonvulsant Activity

Sulfonamide derivatives of 4-thiazolidinones have been tested for their anticonvulsant activity, indicating potential therapeutic applications in neurological disorders (Siddiqui et al., 2010).

Neuropathic Pain Modulation

Benzene sulfonamide carbonic anhydrase inhibitors, including those with 4-methoxyphenyl moieties, have been explored for their potential in modulating neuropathic pain, providing a new avenue for pain management (Carta et al., 2015).

Herbicidal Activity

Sulfonanilides with methoxymethyl groups have demonstrated effective herbicidal activity against various paddy weeds, suggesting applications in agriculture (Yoshimura et al., 2011).

Antimicrobial and Antitubercular Potential

Benzene sulfonamide pyrazole oxadiazole derivatives have been evaluated for their antimicrobial and antitubercular activities, indicating their role in combating infectious diseases (Shingare et al., 2022).

Safety And Hazards

The safety information available for 4-(Methoxymethyl)benzene-1-sulfonamide indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

4-(methoxymethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-12-6-7-2-4-8(5-3-7)13(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIGYPXUXUWBPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methoxymethyl)benzene-1-sulfonamide

CAS RN

1426229-01-7
Record name 4-(methoxymethyl)benzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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